2,4-Bis(allyloxy)benzaldehyde
Overview
Description
2,4-Bis(allyloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3. It is characterized by the presence of two allyloxy groups attached to the benzene ring at the 2 and 4 positions, and an aldehyde group at the 1 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Bis(allyloxy)benzaldehyde can be synthesized through the alkylation of 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction yields this compound after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(allyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2,4-Bis(allyloxy)benzoic acid.
Reduction: 2,4-Bis(allyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(allyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of polymers and resins, where the allyloxy groups can undergo polymerization reactions
Mechanism of Action
The mechanism of action of 2,4-Bis(allyloxy)benzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can form Schiff bases with amines, which are important intermediates in organic synthesis. The allyloxy groups can undergo polymerization reactions, making the compound useful in the production of polymers and resins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the allyloxy groups, making it less reactive in polymerization reactions.
2,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of allyloxy groups, leading to different reactivity and applications.
2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of allyloxy groups, resulting in different chemical properties and uses.
Uniqueness
2,4-Bis(allyloxy)benzaldehyde is unique due to the presence of allyloxy groups, which enhance its reactivity in polymerization and substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
2,4-bis(prop-2-enoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACDJVALBBJGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409238 | |
Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96601-10-4 | |
Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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